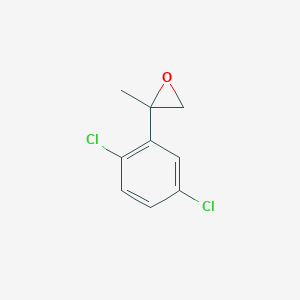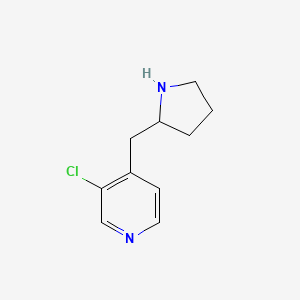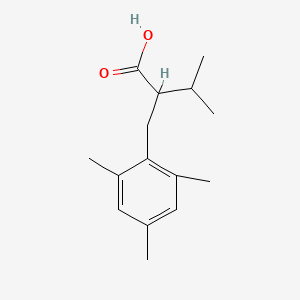
3-Methyl-2-(2,4,6-trimethylbenzyl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-2-(2,4,6-trimethylbenzyl)butanoic acid: is an organic compound with the molecular formula C15H22O2 It is a derivative of butanoic acid, featuring a complex structure with multiple methyl groups and a benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2-(2,4,6-trimethylbenzyl)butanoic acid typically involves the alkylation of a butanoic acid derivative with a benzyl halide. The reaction conditions often include the use of a strong base, such as sodium hydride or potassium tert-butoxide, to deprotonate the butanoic acid derivative, followed by the addition of the benzyl halide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nitrating mixture (nitric acid and sulfuric acid), halogens (chlorine, bromine), catalysts like iron or aluminum chloride.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: 3-Methyl-2-(2,4,6-trimethylbenzyl)butanoic acid is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its unique structure makes it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structural features allow it to act as a probe in biochemical assays.
Medicine: While specific medical applications may not be well-documented, derivatives of butanoic acid are often explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: In the industrial sector, this compound can be used in the manufacture of specialty chemicals, polymers, and as a precursor in the synthesis of fragrances and flavorings.
Mechanism of Action
The mechanism of action of 3-Methyl-2-(2,4,6-trimethylbenzyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The pathways involved may include metabolic processes where the compound acts as a substrate or inhibitor.
Comparison with Similar Compounds
3-Methylbutanoic acid: A simpler derivative with fewer methyl groups and no benzyl group.
2-Methylbutanoic acid: Another derivative with a different methyl group arrangement.
2,4,6-Trimethylbenzoic acid: A compound with a similar benzyl structure but different functional groups.
Uniqueness: 3-Methyl-2-(2,4,6-trimethylbenzyl)butanoic acid is unique due to its combination of a butanoic acid backbone with a highly substituted benzyl group. This structure imparts distinct chemical properties, such as increased steric hindrance and specific reactivity patterns, making it valuable in specialized applications.
Properties
Molecular Formula |
C15H22O2 |
|---|---|
Molecular Weight |
234.33 g/mol |
IUPAC Name |
3-methyl-2-[(2,4,6-trimethylphenyl)methyl]butanoic acid |
InChI |
InChI=1S/C15H22O2/c1-9(2)13(15(16)17)8-14-11(4)6-10(3)7-12(14)5/h6-7,9,13H,8H2,1-5H3,(H,16,17) |
InChI Key |
CHFFETGVBPPDNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CC(C(C)C)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


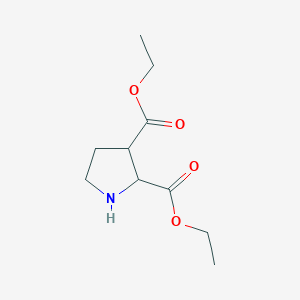
![4-[2-(Methylamino)ethyl]benzene-1-sulfonamidehydrochloride](/img/structure/B13597921.png)
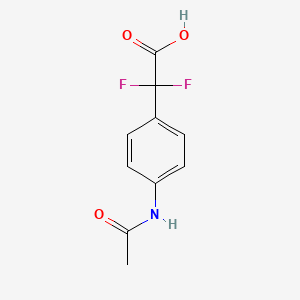

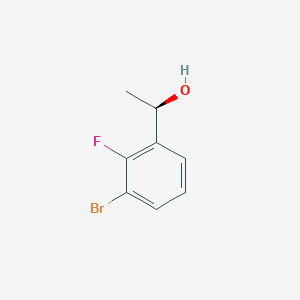
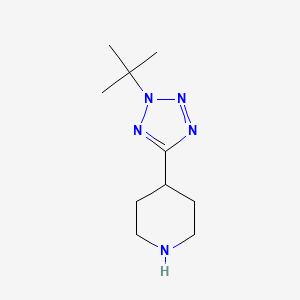
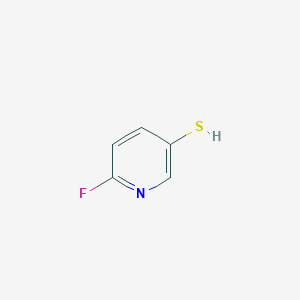
![2-(Prop-2-yn-1-yl)benzo[d]thiazole](/img/structure/B13597951.png)
![tert-butylN-[(2R)-3,3,3-trifluoro-2-hydroxypropyl]carbamate](/img/structure/B13597955.png)
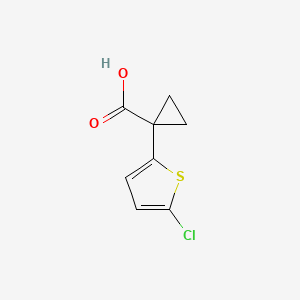
![3-[2-(Trimethylsilyl)ethynyl]-1,2-dihydropyrazin-2-one](/img/structure/B13597970.png)
